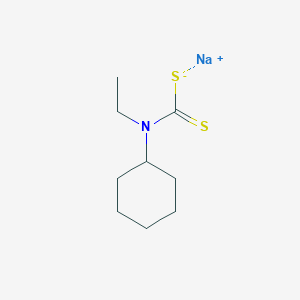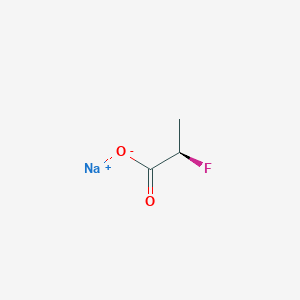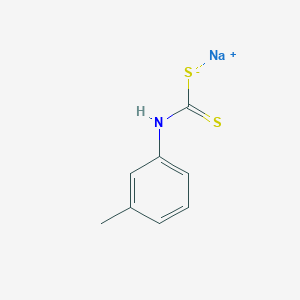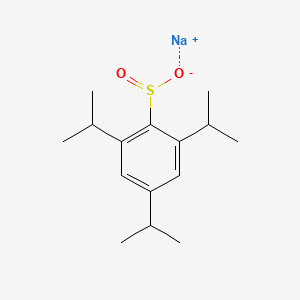
Sodium cyclohexyl(ethyl)carbamodithioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium cyclohexyl(ethyl)carbamodithioate is a chemical compound with the molecular formula C9H17NS2Na. It is known for its unique properties and applications in various fields, including chemistry, biology, and industry. This compound is a member of the dithiocarbamate family, which is characterized by the presence of a dithiocarbamate group (-CS2) attached to a nitrogen atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of sodium cyclohexyl(ethyl)carbamodithioate typically involves the reaction of cyclohexylamine with carbon disulfide in the presence of sodium hydroxide. The reaction proceeds as follows:
- Cyclohexylamine reacts with carbon disulfide to form cyclohexyl dithiocarbamate.
- The cyclohexyl dithiocarbamate is then treated with sodium hydroxide to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reactant concentrations.
Analyse Des Réactions Chimiques
Types of Reactions: Sodium cyclohexyl(ethyl)carbamodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides.
Reduction: It can be reduced to form thiols.
Substitution: The dithiocarbamate group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly used.
Major Products Formed:
Oxidation: Disulfides.
Reduction: Thiols.
Substitution: Various substituted dithiocarbamates.
Applications De Recherche Scientifique
Sodium cyclohexyl(ethyl)carbamodithioate has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form stable metal complexes.
Biology: The compound is studied for its potential as an enzyme inhibitor and its role in biological pathways.
Medicine: Research is ongoing to explore its potential as an anticancer and antimicrobial agent.
Industry: It is used as a vulcanization accelerator in the rubber industry and as a flotation agent in mineral processing.
Mécanisme D'action
The mechanism of action of sodium cyclohexyl(ethyl)carbamodithioate involves its ability to form stable complexes with metal ions. This chelating ability is crucial for its function as an enzyme inhibitor and its potential therapeutic applications. The compound interacts with molecular targets such as metalloproteins and enzymes, disrupting their normal function and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Sodium diethyldithiocarbamate: Another dithiocarbamate compound with similar chelating properties.
Zinc dimethyldithiocarbamate: Used in the rubber industry as a vulcanization accelerator.
Copper diethyldithiocarbamate: Known for its use in agriculture as a fungicide.
Uniqueness: Sodium cyclohexyl(ethyl)carbamodithioate is unique due to its specific structure, which imparts distinct chemical and biological properties
Propriétés
IUPAC Name |
sodium;N-cyclohexyl-N-ethylcarbamodithioate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NS2.Na/c1-2-10(9(11)12)8-6-4-3-5-7-8;/h8H,2-7H2,1H3,(H,11,12);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSFXFAMIJHXFIL-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCCCC1)C(=S)[S-].[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16NNaS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![tert-butyl N-[(4-aminophenyl)methyl]-N-ethylcarbamate](/img/structure/B6612184.png)
![methyl 2-[(1-methoxy-1-oxopropan-2-yl)sulfanyl]propanoate](/img/structure/B6612193.png)

![(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(pyrazin-2-yl)propanoic acid](/img/structure/B6612202.png)










